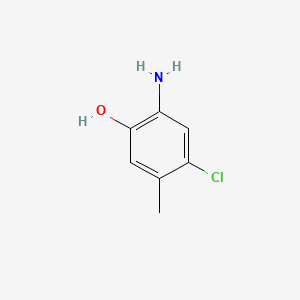

2-Amino-4-chloro-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGJHZNOQSIFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068867 | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-27-9 | |

| Record name | 2-Amino-4-chloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53524-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053524279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993BF9NXZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Amino-4-chloro-5-methylphenol" IUPAC name and structure

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylphenol

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, properties, and applications.

Chemical Identity and Structure

IUPAC Name: this compound[1][2][3]

CAS Number: 53524-27-9[1][2][4][5]

Molecular Formula: C₇H₈ClNO[1][2]

Structure:

The molecular structure consists of a phenol ring substituted with an amino group at position 2, a chlorine atom at position 4, and a methyl group at position 5.

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | [1] |

| Monoisotopic Mass | 157.0294416 Da | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)O | [1] |

| InChI | InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | [1][2] |

| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | [1][2] |

Applications in Synthesis

This compound is a versatile intermediate in various chemical syntheses.[3] Its reactive amino and hydroxyl groups on the substituted benzene ring make it a valuable precursor for more complex molecules.[3]

A notable application is in the synthesis of dyes. For instance, it is a precursor in the production of 2-amino-4-chloro-5-nitrophenol, another important compound in the manufacturing of dyes.[3][6] The compound and its derivatives are also relevant in materials science, particularly in the synthesis of Schiff base ligands. These ligands can form complexes with metal ions, leading to materials with interesting catalytic or electronic properties.[3]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by manufacturer, a general synthetic approach for related aminophenols involves the reduction of a corresponding nitrophenol. For example, the synthesis of 2-chloro-4-aminophenol can be achieved through the reduction of 2-chloro-4-nitrophenol using a reducing agent like hydrazine hydrate in the presence of a catalyst.[7] A similar pathway can be inferred for the synthesis of this compound.

General Synthesis Workflow:

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a more basic raw material like m-cresol. The logical flow would involve nitration, chlorination, and subsequent reduction of the nitro group.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Precautionary Measures:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse eyes cautiously with water for several minutes if in contact with eyes, and wash with plenty of soap and water if on skin.[10][11]

Logical Relationship in Chemical Derivatization

The structural features of this compound allow for its use as a building block in creating a variety of derivatives. The amino and hydroxyl groups are key reaction sites for further chemical modifications.

References

- 1. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 53524-27-9 | Benchchem [benchchem.com]

- 4. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]

- 5. 2-AMINO-4-CHLORO-5-METHYL PHENOL | 53524-27-9 [chemicalbook.com]

- 6. 2-Amino-4-chloro-5-nitrophenol(6358-07-2) 1H NMR spectrum [chemicalbook.com]

- 7. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Physicochemical Properties of 2-Amino-4-chloro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the aromatic compound 2-Amino-4-chloro-5-methylphenol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a structured summary of known and computed physicochemical data, detailed experimental protocols for the determination of key properties, and a visual representation of a typical analytical workflow for purity assessment.

Introduction

This compound is a substituted aromatic amine and phenol. Its structural features, including an amino group, a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene ring, confer specific chemical and physical properties that are of interest in various research and development applications, particularly in the synthesis of more complex molecules such as pharmaceuticals and dyes. An understanding of its physicochemical parameters is crucial for predicting its behavior in different chemical and biological systems, including solubility, reactivity, and potential biological activity.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It should be noted that while computed values are readily available from reliable databases, experimental data for some properties, such as melting and boiling points, are not widely reported in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53524-27-9 | PubChem[1] |

| Molecular Formula | C₇H₈ClNO | PubChem[1] |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)N)O | PubChem[1] |

| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Predicted to be low | General principles for substituted phenols |

| pKa (acidic, phenolic OH) | ~9.11 (Predicted for isomer 2-Amino-5-chloro-4-methylphenol) | ChemicalBook[2] |

| LogP (XLogP3) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties applicable to this compound and related aromatic compounds.

Determination of Melting Point

The melting point of a solid crystalline organic compound is a critical indicator of its purity.[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)[4]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second measurement is performed with a fresh sample.

-

The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[5]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

-

Determination of Aqueous Solubility

The solubility of a compound in water is a fundamental property influencing its absorption, distribution, and formulation.

Principle: This method involves determining the saturation point of the compound in water at a specific temperature by adding known amounts of the solute to a fixed volume of solvent until a saturated solution is formed.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.

-

Equilibration: The vial is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated aqueous solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the phenolic hydroxyl group and the pKb of the amino group are key parameters. The potentiometric titration method is a reliable technique for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.[7]

Apparatus:

-

pH meter with a combination pH electrode, calibrated with standard buffers[8]

-

Autotitrator or a burette

-

Stir plate and magnetic stir bar

-

Jacketed titration vessel connected to a water bath for temperature control

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water or ethanol-water if the compound's aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[8]

-

Titration for Phenolic pKa: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). To determine the pKa of the amino group (as its conjugate acid), the solution would first be acidified and then titrated with a strong base.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (often by analyzing the first or second derivative). The pKa is then calculated as the pH at the half-equivalence point.

Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds like this compound.[9] A typical workflow is illustrated below.

Caption: HPLC workflow for purity analysis.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and provided detailed, representative protocols for the experimental determination of its key properties. The included analytical workflow for purity assessment by HPLC offers a standard procedure for quality control. While there is a scarcity of reported experimental data for this specific compound, the provided methodologies and computed values serve as a valuable resource for researchers and scientists engaged in its study and application. Further experimental validation of the computed properties is recommended for applications where precise values are critical.

References

- 1. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloro-p-cresol CAS#: 1267409-17-5 [amp.chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylphenol

CAS Number: 53524-27-9

Synonyms: 4-Chloro-6-amino-m-cresol, 6-Chlor-4-amino-3-oxy-toluol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Amino-4-chloro-5-methylphenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of public data, this guide combines verified information with extrapolated methodologies based on related compounds.

Chemical and Physical Properties

This compound is an off-white solid with the molecular formula C₇H₈ClNO.[1] It is a chlorinated and methylated derivative of 2-aminophenol. The presence of amino, chloro, methyl, and hydroxyl functional groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1][2][3][4] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 281.5 °C at 760 mmHg | [1] |

| Density | 1.331 g/cm³ | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Limited solubility in water; soluble in organic solvents. | [5] |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route starting from m-cresol (3-methylphenol) is outlined below. This pathway is hypothetical and would require experimental optimization.

References

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. This compound | C7H8ClNO | CID 104524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-CHLORO-5-METHYL PHENOL CAS#: 53524-27-9 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Buy 2-Acetamido-4-chloro-5-methylphenol (EVT-330112) | 153506-14-0 [evitachem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-methylphenol from 4-chloro-2-nitrophenol

Abstract: This technical whitepaper outlines a proposed synthetic pathway for the production of 2-Amino-4-chloro-5-methylphenol, a valuable substituted phenol derivative, starting from the readily available precursor, 4-chloro-2-nitrophenol. The synthesis is conceptualized as a two-stage process: (1) the reduction of the nitro group to an amine, followed by (2) the electrophilic methylation of the resulting aminophenol intermediate. This guide provides a detailed, experimentally-backed protocol for the initial reduction step. For the subsequent methylation, a theoretically sound strategy involving a protecting group is proposed, addressing the known challenges of direct Friedel-Crafts alkylation on amino-substituted aromatic rings. All quantitative data is presented in structured tables, and the experimental workflow is visualized using process diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

Substituted aminophenols are crucial structural motifs in a wide range of pharmacologically active compounds and industrial chemicals, including hair dyes and pesticides.[1][2] The target molecule, this compound, incorporates a unique substitution pattern that makes it a desirable building block for complex molecular synthesis. This guide details a feasible synthetic route starting from 4-chloro-2-nitrophenol, focusing on established and reliable chemical transformations.

The proposed pathway involves two key transformations:

-

Reduction of a Nitro Group: The conversion of the 2-nitro group of the starting material into a primary amine is the critical first step.

-

Electrophilic Aromatic Substitution: The introduction of a methyl group at the 5-position on the 2-Amino-4-chlorophenol intermediate.

This document provides a comprehensive protocol for the first step, based on established literature. It further proposes a robust strategy for the second step, navigating the complexities associated with the functional groups present on the intermediate.

Proposed Overall Synthetic Pathway

The synthesis of this compound from 4-chloro-2-nitrophenol is proposed to proceed via the intermediate 2-Amino-4-chlorophenol. The logical flow of this synthesis is depicted below.

Caption: High-level overview of the two-step synthesis.

Stage 1: Reduction of 4-chloro-2-nitrophenol

The initial and most critical step is the reduction of the nitro group of 4-chloro-2-nitrophenol to form 2-Amino-4-chlorophenol. Several methods are reported for this conversion, including catalytic hydrogenation and reduction using metals in acidic media.[2][3] A well-documented and high-yield method utilizes finely powdered iron in the presence of hydrochloric acid.[4]

Experimental Protocol: Iron-Mediated Reduction

This protocol is adapted from the procedure described by Fierz-David (1949).[4]

-

Apparatus Setup: Charge a reaction flask equipped with a mechanical stirrer and reflux condenser with finely powdered cast iron shavings, water, and 2 N hydrochloric acid.

-

Initiation: Heat the mixture in a boiling water bath with vigorous stirring.

-

Addition of Substrate: Add 4-chloro-2-nitrophenol in portions over a period of 1 to 1.5 hours while maintaining vigorous stirring and heating.

-

Reaction Monitoring: Continue heating and stirring for at least 30 minutes after the addition is complete. The reaction is considered complete when the odor of the starting material has disappeared and a few drops of the reaction mixture on filter paper appear nearly colorless.[4]

-

Work-up:

-

Add a 2 N sodium carbonate solution to precipitate dissolved iron, followed by a sodium hydroxide solution to dissolve the product, 2-Amino-4-chlorophenol.

-

Filter the hot mixture to remove the iron sludge and wash the filter cake thoroughly with hot water.

-

Treat the warm filtrate with concentrated hydrochloric acid to a faintly acidic pH, then neutralize the excess acid with a concentrated sodium acetate solution to initiate precipitation.

-

-

Isolation: Cool the mixture and add salt to complete the precipitation. Collect the solid product by suction filtration, wash with a 15% salt solution, then with water, and dry.

Quantitative Data for Reduction

The following table summarizes the reagents and expected yield for the synthesis of 2-Amino-4-chlorophenol.

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (moles) | Quantity Used | Role | Yield | Purity | Reference |

| 4-chloro-2-nitrophenol | 173.56 | 0.2 | 34.7 g | Starting Material | - | - | [1][4] |

| Cast Iron Shavings | 55.85 | - | 50 g | Reducing Agent | - | - | [4] |

| 2 N Hydrochloric Acid | 36.46 | - | 25 mL | Acid Catalyst | - | - | [4] |

| Water | 18.02 | - | 200 mL | Solvent | - | - | [4] |

| 2-Amino-4-chlorophenol | 143.57 | ~0.18 | ~26 g | Product | ~90% | - | [4] |

Experimental Workflow Diagram

Caption: Workflow for the iron-mediated reduction step.

Stage 2: Methylation of 2-Amino-4-chlorophenol (Proposed Strategy)

The second stage involves the introduction of a methyl group onto the 2-Amino-4-chlorophenol intermediate. The target position is C-5, which is ortho to the hydroxyl group and meta to the amino group. Direct Friedel-Crafts alkylation of this intermediate is highly challenging.

Challenges of Direct Alkylation

The Friedel-Crafts reaction, a classic method for alkylating aromatic rings, typically employs a strong Lewis acid catalyst (e.g., AlCl₃).[5][6] However, the presence of the amino group on the substrate poses a significant problem:

-

Catalyst Poisoning: The basic lone pair of electrons on the nitrogen of the amino group will coordinate strongly with the Lewis acid catalyst. This deactivates the catalyst, preventing it from activating the alkylating agent.[7]

-

Ring Deactivation: The resulting complex between the amino group and the Lewis acid places a positive charge on the nitrogen, transforming the strongly activating amino group into a powerful deactivating group, which shuts down the electrophilic substitution reaction.[7]

Proposed Solution: Protecting Group Strategy

To circumvent these issues, a protecting group strategy is proposed. The amino group can be temporarily converted into a less basic functional group, such as an amide, which does not irreversibly bind to the Lewis acid catalyst.[7] The synthesis would then proceed in three steps: protection, methylation, and deprotection.

Caption: Logical workflow for the proposed protecting group strategy.

Proposed Experimental Protocols

The following protocols are generalized procedures and require experimental optimization for yield and purity.

Step 2a: Protection (Acetylation)

-

Dissolve 2-Amino-4-chlorophenol in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride and heat the mixture gently to form 2-acetamido-4-chlorophenol.

-

Pour the reaction mixture into cold water to precipitate the acetylated product.

-

Filter, wash with water, and dry the product.

Step 2b: Friedel-Crafts Alkylation

-

Suspend the protected intermediate (2-acetamido-4-chlorophenol) and a Lewis acid catalyst (e.g., AlCl₃) in a non-polar, aprotic solvent (e.g., CS₂ or dichloromethane).

-

Cool the mixture in an ice bath.

-

Introduce the alkylating agent (e.g., chloromethane or methyl iodide) slowly.

-

Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash, dry, and concentrate to isolate the crude methylated product.

Step 2c: Deprotection (Hydrolysis)

-

Reflux the methylated intermediate from the previous step in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.

-

The amide bond will be hydrolyzed, regenerating the free amino group.

-

Neutralize the solution to precipitate the final product, this compound.

-

Filter, wash, and purify the product, likely through recrystallization or column chromatography.

Reagents for Proposed Methylation Stage

| Step | Reagent | Role |

| 2a. Protection | 2-Amino-4-chlorophenol | Substrate |

| Acetic Anhydride | Acetylating Agent | |

| Acetic Acid | Solvent | |

| 2b. Methylation | 2-Acetamido-4-chlorophenol | Substrate |

| Chloromethane (or similar) | Alkylating Agent | |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | |

| Carbon Disulfide (CS₂) | Solvent | |

| 2c. Deprotection | Methylated Intermediate | Substrate |

| Hydrochloric Acid (or NaOH) | Catalyst for Hydrolysis | |

| Water | Solvent |

Conclusion

This technical guide presents a viable and theoretically sound pathway for the synthesis of this compound from 4-chloro-2-nitrophenol. The initial reduction of the nitro group is a well-established, high-yield reaction, for which a detailed experimental protocol and quantitative data have been provided.[4] The subsequent methylation of the 2-Amino-4-chlorophenol intermediate requires a more nuanced approach due to the inherent reactivity of the amino group. The proposed protecting group strategy, involving acetylation, Friedel-Crafts alkylation, and subsequent deprotection, offers a logical and robust solution to this challenge, grounded in fundamental principles of organic chemistry.[7] It is recommended that the proposed methylation sequence undergo thorough experimental optimization to maximize yield and purity. This guide serves as a foundational document for researchers and scientists aiming to develop and scale up the synthesis of this valuable chemical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 4. prepchem.com [prepchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

Starting materials for "2-Amino-4-chloro-5-methylphenol" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Amino-4-chloro-5-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis predominantly proceeds through a two-step process involving the nitration of a substituted phenol followed by the reduction of the nitro intermediate. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

I. Overview of Synthetic Pathways

The most logical and commonly employed synthetic route to this compound commences with 4-chloro-3-methylphenol (p-chloro-m-cresol) as the primary starting material. The synthesis involves two key transformations:

-

Nitration: The regioselective introduction of a nitro group (-NO2) onto the aromatic ring of 4-chloro-3-methylphenol to yield 4-chloro-5-methyl-2-nitrophenol.

-

Reduction: The subsequent reduction of the nitro group to an amino group (-NH2) to afford the final product, this compound.

Alternative starting materials, such as 3-methylphenol (m-cresol), could also be utilized. However, this would necessitate additional steps of chlorination and nitration, requiring careful control of regioselectivity to obtain the desired substitution pattern. Therefore, 4-chloro-3-methylphenol is the preferred precursor due to its structural pre-organization.

II. Starting Materials and Intermediates

A critical aspect of the synthesis is the selection and characterization of the starting materials and the key intermediate.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | Primary Starting Material |

| 4-chloro-5-methyl-2-nitrophenol | 7147-89-9 | C₇H₆ClNO₃ | 187.58 | Key Intermediate |

| This compound | 53524-27-9 | C₇H₈ClNO | 157.60 | Final Product |

III. Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound.

A. Step 1: Synthesis of 4-chloro-5-methyl-2-nitrophenol (Nitration)

The regioselective nitration of 4-chloro-3-methylphenol is a crucial step. The hydroxyl group is a strong activating group and directs ortho and para. The methyl group is also an ortho, para-director, while the chloro group is a deactivating ortho, para-director. The desired product requires nitration at the position ortho to the hydroxyl group and meta to the chloro group. To achieve this regioselectivity, various nitrating agents and conditions can be employed. A representative protocol is described below.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount), dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

-

The crude 4-chloro-5-methyl-2-nitrophenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 4-chloro-3-methylphenol |

| Nitrating Agent | Nitric Acid / Sulfuric Acid |

| Solvent | Glacial Acetic Acid or Dichloromethane |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-3 hours |

| Work-up | Precipitation in ice-water, filtration, washing |

| Purification | Recrystallization (e.g., ethanol/water) |

| Expected Yield | 70-85% (typical for phenol nitrations) |

B. Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group in 4-chloro-5-methyl-2-nitrophenol to an amino group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol using Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve 4-chloro-5-methyl-2-nitrophenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol/water).

| Parameter | Value |

| Starting Material | 4-chloro-5-methyl-2-nitrophenol |

| Reducing Agent | Hydrogen gas with Pd/C or Raney Ni |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Hydrogen Pressure | 1-5 atm |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-6 hours (catalyst dependent) |

| Work-up | Filtration of catalyst, solvent removal |

| Purification | Recrystallization |

| Expected Yield | >90% |

IV. Visualizing the Synthesis

The following diagrams illustrate the synthetic workflow and the core chemical transformation.

Caption: Synthetic workflow for this compound.

Caption: Core reaction pathway for the synthesis.

V. Conclusion

The synthesis of this compound is a well-defined process that relies on the regioselective nitration of 4-chloro-3-methylphenol, followed by a high-yielding reduction of the nitro intermediate. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable compound. Careful control of reaction conditions, particularly during the nitration step, is paramount to ensure the desired regioselectivity and to minimize the formation of impurities. The choice of reduction method can be adapted based on the available laboratory infrastructure, with catalytic hydrogenation offering a clean and efficient route to the final product.

A Technical Guide to the Solubility of 2-Amino-4-chloro-5-methylphenol

Abstract: This technical guide addresses the solubility characteristics of 2-Amino-4-chloro-5-methylphenol (CAS: 53524-27-9), a compound of interest in chemical synthesis and drug development. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment based on physicochemical principles and outlines a comprehensive experimental protocol for its precise determination. Furthermore, this guide presents a plausible synthetic route and a standardized workflow for solubility measurement, both visualized through detailed diagrams to support researchers and scientists in their work with this compound.

Introduction to this compound

This compound is a substituted aromatic compound featuring amino, chloro, methyl, and hydroxyl functional groups attached to a benzene ring. Its molecular structure (Figure 1) dictates its physical and chemical properties, including its solubility, which is a critical parameter for its application in reaction chemistry, formulation development, and pharmacological studies. Understanding its behavior in various solvents is essential for process optimization, purification, and the development of delivery systems.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: this compound[1]

-

CAS Number: 53524-27-9[1]

-

Molecular Formula: C₇H₈ClNO[1]

-

Molecular Weight: 157.60 g/mol [1]

Solubility Profile

As of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. One safety assessment qualitatively describes the related compound 5-Amino-4-Chloro-o-Cresol as being "slightly soluble in water, and many organic solvents."

A qualitative analysis based on the "like dissolves like" principle provides insight into its expected solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar hydroxyl (-OH) and amino (-NH₂) groups allows for hydrogen bonding. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting they should be effective at solvating the compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar, substituted aromatic ring constitutes a significant portion of the molecule. While solubility is expected to be limited in highly nonpolar solvents like hexane, it may show some solubility in aromatic solvents like toluene due to pi-stacking interactions.

The overall solubility in any given solvent will be a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. This ensures that a saturated solution is achieved with undissolved solid remaining.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

The workflow for this protocol is visualized in the diagram below.

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a regioselective pathway starting from a commercially available precursor. One such plausible route involves the nitration of 4-chloro-2-methylphenol followed by the reduction of the resulting nitro-intermediate.

-

Nitration: 4-chloro-2-methylphenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho-, para-directing, and the chloro (-Cl) group, also ortho-, para-directing, must be carefully controlled to achieve nitration at the desired position (position 5). Protecting the hydroxyl group may be necessary to ensure the correct regioselectivity.

-

Reduction: The resulting 4-chloro-2-methyl-5-nitrophenol intermediate is then reduced to the target amine. This transformation is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or by using reducing agents like iron powder in an acidic medium.[3]

This synthetic logic is illustrated in the diagram below.

Conclusion

While quantitative solubility data for this compound remains scarce in public literature, its molecular structure suggests slight solubility in water and varying degrees of solubility in organic solvents, particularly polar ones. For researchers and drug development professionals, the definitive determination of this property is crucial. The standardized isothermal shake-flask protocol detailed herein provides a reliable framework for obtaining this essential data. The outlined synthetic pathway and associated diagrams offer valuable conceptual tools for the practical application and synthesis of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). The document outlines key physical properties, presents detailed experimental protocols for their determination, and includes a plausible synthetic pathway for its preparation.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical compounds. These physical constants provide insights into the purity and identity of a substance.

| Property | Value | Conditions |

| Melting Point | 139-140 °C | Not Specified |

| Boiling Point | 281.5 °C | at 760 mmHg |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the experimental determination of its melting and boiling points.

Synthesis of this compound

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following protocol is a plausible route for the preparation of this compound from 4-chloro-5-methyl-2-nitrophenol.

Reaction: Reduction of 4-chloro-5-methyl-2-nitrophenol.

Materials:

-

4-chloro-5-methyl-2-nitrophenol

-

Iron powder, finely divided

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

-

Filtration apparatus (e.g., Büchner funnel)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-chloro-5-methyl-2-nitrophenol in a mixture of ethanol and water is prepared.

-

To this suspension, finely divided iron powder is added.

-

The mixture is heated to reflux, and a small amount of concentrated hydrochloric acid is added cautiously in a dropwise manner to initiate the reduction reaction.

-

The reaction mixture is maintained at reflux with vigorous stirring for several hours until the reaction is complete. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The hot solution is filtered through a bed of celite to remove the iron sludge. The filter cake is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous solution is neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range. The capillary method is a standard technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes, sealed at one end

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry, purified this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure compound, the boiling point is a characteristic physical constant at a given pressure. The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a small amount of liquid. Since this compound is a solid at room temperature, this method would be applicable if the compound is molten or dissolved in a high-boiling, inert solvent.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Micro burner or other heat source

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are suspended in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.

-

The side arm of the Thiele tube is gently heated with a micro burner. The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been expelled and the vapor of the substance is now escaping.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure. The temperature at this point is the boiling point of the substance.

-

The temperature is read from the thermometer and recorded.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and the experimental setups for physical property determination.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for boiling point determination.

Technical Guide: Spectroscopic Analysis of 2-Amino-4-chloro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Predicted Spectral Features

This compound is a substituted aromatic compound with the molecular formula C₇H₈ClNO. Its structure, featuring a phenol, an amino group, a chlorine atom, and a methyl group on a benzene ring, gives rise to a unique spectral fingerprint.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the various substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (position 3) | 6.5 - 6.7 | Singlet | Positioned between the amino and chloro groups. |

| Aromatic H (position 6) | 6.8 - 7.0 | Singlet | Influenced by the hydroxyl and methyl groups. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| -OH | 4.5 - 5.5 | Broad Singlet | Chemical shift is dependent on solvent, temperature, and concentration. |

| -CH₃ | 2.1 - 2.3 | Singlet | Typical range for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 145 - 150 |

| C-2 (-NH₂) | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 (-Cl) | 120 - 125 |

| C-5 (-CH₃) | 125 - 130 |

| C-6 | 118 - 123 |

| -CH₃ | 15 - 20 |

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium (two bands) | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Methyl) | 2850 - 2960 | Medium | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong | Ring Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-O | 1200 - 1260 | Strong | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

| m/z Value | Predicted Assignment | Notes |

| 157/159 | [M]⁺ | Molecular ion peak, showing the M+2 isotopic peak for chlorine. |

| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition :

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

-

GC-MS Protocol :

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions :

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for Spectroscopic Analysis.

Commercial Suppliers and Technical Applications of 2-Amino-4-chloro-5-methylphenol: An In-depth Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of the chemical intermediate, 2-Amino-4-chloro-5-methylphenol (CAS No. 53524-27-9). This compound is a valuable building block in the synthesis of a range of molecules, from specialized dyes to potential therapeutic agents. This document outlines its chemical properties, commercial sources, and details a key synthetic application, providing researchers with the foundational information needed for its use in laboratory and development settings.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[1] Its core structure is a phenol ring substituted with amino, chloro, and methyl groups, which impart its specific reactivity.

| Property | Value |

| CAS Number | 53524-27-9 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white solid |

| Boiling Point | 281.5°C at 760 mmHg |

| Density | 1.331 g/cm³ |

| Purity (Typical) | ≥95% |

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table summarizes a selection of commercial sources, providing an overview of available quantities and pricing to aid in procurement for research and development purposes.

| Supplier | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | - | 500.00mg, 1.00g | $833.00, $1,410.00 |

| --INVALID-LINK-- | 95.0% | - | - |

| --INVALID-LINK-- | 95% | - | - |

| --INVALID-LINK-- | - | 500 mg | $640.00 - $1520.00 |

| --INVALID-LINK-- | 98% | - | - |

| --INVALID-LINK-- | - | Inquiry for bulk | - |

| --INVALID-LINK-- | - | Inquiry for various sizes | - |

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its applications range from the production of dyes for photography to the synthesis of heterocyclic compounds with potential pharmaceutical applications, such as 8-hydroxyquinoline derivatives.

Synthesis of 8-Hydroxyquinoline Derivatives

One notable application of this compound is in the synthesis of 8-hydroxyquinoline derivatives, a class of compounds investigated for various therapeutic properties, including antiviral activity.[2] The following protocol is based on a method described in recent patent literature.[2]

Experimental Protocol: Synthesis of a 7-chloro-6-methyl-8-hydroxyquinoline derivative

-

Reaction Setup: To a suitable reaction vessel, add the crude this compound (0.435 g, 2.77 mmol).

-

Acidification: Add hydrochloric acid (6.0 M, 10.0 mL) to the reaction vessel.

-

Heating: Heat the reaction mixture to 110°C.

-

Addition of Acrolein Diethyl Acetal: Slowly add acrolein diethyl acetal (1.2 mL, 8.31 mmol) dropwise to the heated mixture.

-

Reaction: Stir the reaction mixture for 5 hours at 110°C.

-

Cooling: After 5 hours, cool the reaction to room temperature.

-

Neutralization: Adjust the pH of the aqueous phase to approximately 7-8 using a saturated aqueous solution of potassium carbonate.

-

Workup and Purification: The resulting product can be isolated and purified using standard techniques such as extraction and chromatography.

The following diagram illustrates the general workflow for this synthesis.

Biological Activity and Metabolic Pathways of Related Aminophenols

While specific signaling pathways for this compound are not extensively documented, the broader class of aminophenol derivatives is known to exhibit biological activity. The presence of amino and hydroxyl groups on the phenol ring allows for interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding.[3] This can lead to the inhibition or activation of biochemical pathways.[3]

The metabolism of aminophenols has been studied, with primary pathways involving Phase II metabolism. For instance, related compounds undergo sulfation of the phenol group and N-acetylation.[4] The metabolic fate of these compounds is crucial for understanding their toxicological profiles and therapeutic potential.

The diagram below illustrates a generalized metabolic pathway for aminophenol derivatives.

References

"2-Amino-4-chloro-5-methylphenol" safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Amino-4-chloro-5-methylphenol (CAS Number: 53524-27-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this chemical in research and development settings.

Chemical Identification and Properties

This compound is an aromatic organic compound. Its identity and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53524-27-9 | Fluorochem, PubChem[1][2] |

| Molecular Formula | C7H8ClNO | Fluorochem, PubChem[1][2] |

| Molecular Weight | 157.6 g/mol | Fluorochem, PubChem[1][2] |

| Appearance | Off-white solid | Huateng Pharma[3] |

| Boiling Point | 281.5°C at 760 mmHg | Huateng Pharma[3] |

| Density | 1.331 g/cm³ | Huateng Pharma[3] |

| InChI Key | QDGJHZNOQSIFAT-UHFFFAOYSA-N | Fluorochem, PubChem[1][2] |

| Canonical SMILES | CC1=CC(O)=C(N)C=C1Cl | Fluorochem[2] |

Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

GHS07: Exclamation mark (Harmful/Irritant)[2]

Signal Word: Warning[2]

Toxicological Information

A critical review of available safety data sheets indicates a lack of quantitative toxicological data for this compound.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | No quantitative data (LD50) available. Classified as harmful if swallowed. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No quantitative data (LC50) available. May cause respiratory irritation. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available.[4] |

| Germ Cell Mutagenicity | No data available.[4] |

| Carcinogenicity | No data available.[4] |

| Reproductive Toxicity | No data available.[4] |

Experimental Protocols and Standard Procedures

Due to the limited availability of published, detailed experimental protocols for this specific compound, this section outlines the standard operating procedures for safe handling, storage, and emergency response as derived from safety data sheets.

First Aid Measures

A systematic approach to first aid is crucial in case of accidental exposure. The following workflow outlines the recommended procedures.

References

Potential Research Applications of 2-Amino-4-chloro-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-methylphenol, a substituted aminophenol derivative, serves as a versatile chemical intermediate with significant potential in diverse research and development sectors. Its unique structural features, comprising a reactive aminophenol core with chloro and methyl substitutions, make it a valuable precursor for the synthesis of a wide array of functional molecules. This technical guide explores the core research applications of this compound, focusing on its utility in the development of novel therapeutic agents, advanced materials, and specialized chemicals. We present a comprehensive overview of its role in the synthesis of biologically active compounds, including antiviral and antifungal agents, as well as its application in the fields of dye chemistry and polymer science. This document consolidates available quantitative data, outlines key experimental methodologies, and provides visual representations of synthetic and signaling pathways to facilitate further research and application development.

Chemical Profile

This compound is an organic compound with the molecular formula C₇H₈ClNO.[1] It is characterized by a phenol ring substituted with an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 53524-27-9 | [2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | |

| Appearance | Typically a light yellow to brown solid | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

Key Research Applications

The primary research value of this compound lies in its function as a precursor or building block in organic synthesis.

Pharmaceutical and Medicinal Chemistry

A significant application of this compound is in the synthesis of 8-hydroxyquinoline derivatives, a class of compounds known for their broad-spectrum biological activities.[3][4] A recent patent highlights the use of this aminophenol in preparing 8-hydroxyquinoline derivatives with potential therapeutic activity against the human papillomavirus (HPV).[5]

8-Hydroxyquinolines have been shown to exhibit antiviral activity against various viruses, including Rous sarcoma virus, herpes simplex virus, and Dengue virus.[1][4] Their mechanism of action can involve the inhibition of viral enzymes like RNA-dependent DNA polymerase and interference with the early stages of the viral life cycle.[1][3]

Quantitative Data on Antiviral Activity of 8-Hydroxyquinoline Derivatives:

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-iso-Propyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 | [3] |

| 2-iso-Butyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 0.49 | 19.39 | 39.5 | [3] |

Experimental Protocol: Synthesis of an 8-Hydroxyquinoline Derivative

The following is a representative, generalized protocol based on a patent filing for the synthesis of an 8-hydroxyquinoline derivative from this compound.[5]

Step 1: Reaction Setup

-

In a suitable reaction vessel, add the crude product of this compound to a solution of hydrochloric acid (e.g., 6.0 M).

-

Heat the reaction mixture to an elevated temperature (e.g., 110°C).

Step 2: Addition of Reagents

-

Slowly add acrolein diethyl acetal dropwise to the heated reaction mixture.

Step 3: Reaction and Monitoring

-

Stir the reaction mixture for a specified period (e.g., 5 hours) while maintaining the temperature.

-

Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the aqueous phase to approximately 7-8 using a saturated aqueous solution of a base (e.g., potassium carbonate).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield the final 8-hydroxyquinoline derivative.

Logical Workflow for Synthesis of 8-Hydroxyquinoline Derivative:

A Japanese patent describes the use of this compound in the formulation of an anti-tinea fungus patch, suggesting its potential application or that of its derivatives in antifungal preparations.[2]

Dye and Pigment Chemistry

Historically, this compound has been utilized as a key intermediate in the synthesis of cyan dye couplers for color photography.[6] These couplers are essential components in photographic emulsions that, upon development, form the cyan image. The book "Organic Chemistry of Photography" by Shinsaku Fujita outlines the synthetic pathways for such couplers.[6]

Synthetic Pathway for Cyan Dye Coupler:

This compound and its acetylated form, 2-Acetamido-4-chloro-5-methylphenol, are used in the manufacturing of hair dyes and other cosmetic products due to their coloring properties.[7] The aminophenol structure is a common feature in oxidative hair dyes.

Agrochemicals

The compound serves as a building block in the synthesis of certain agrochemicals. Specifically, it can be used to produce sulfonylurea herbicides or fungicidal heterocycles through nucleophilic substitution of the chlorine atom.[1]

Polymer Science

This compound can be incorporated into polymers such as epoxy resins and polyurethanes. The presence of the phenolic hydroxyl and amino groups can enhance the thermal stability of the resulting polymers through the formation of hydrogen-bonding networks.[1]

Potential Biological Activities and Signaling Pathways

While direct quantitative data on the biological activities of this compound are limited, the activities of its derivatives and related compounds suggest potential areas for further investigation.

Antimicrobial and Antioxidant Properties

Research suggests that this compound and its derivatives possess potential antimicrobial and antioxidant properties.[1][7] The mechanism of action is thought to involve the interaction of the amino and hydroxyl groups with biological molecules, such as enzymes and receptors, through hydrogen bonding, potentially leading to the inhibition or activation of specific biochemical pathways.[7]

Involvement in Cellular Signaling

Phenolic compounds, in general, are known to modulate various inflammation-associated signaling pathways.[8] Derivatives of p-aminophenol have been studied for their effects on cyclooxygenase (COX) activity and the nuclear factor erythroid-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular antioxidant responses.[9][10] Given that this compound is an aminophenol derivative, it is plausible that it or its metabolites could interact with these pathways.

Potential Signaling Pathways Modulated by Aminophenol Derivatives:

Conclusion and Future Directions

This compound is a chemical intermediate with demonstrated utility and significant potential for further research and development. Its established applications in the synthesis of antiviral agents, dyes, agrochemicals, and polymers underscore its versatility. Future research should focus on:

-

Quantitative Biological Activity Screening: A systematic evaluation of the antimicrobial, antioxidant, and cytotoxic properties of this compound itself is warranted to uncover any intrinsic biological activities.

-

Novel Derivative Synthesis and Drug Discovery: The synthesis and screening of new derivatives, particularly those based on the 8-hydroxyquinoline scaffold, could lead to the discovery of novel therapeutic agents for a range of diseases.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its bioactive derivatives will be crucial for understanding their mechanisms of action and for rational drug design.

-

Materials Science Applications: Further exploration of its use in the development of high-performance polymers with enhanced thermal and chemical stability could open up new applications in materials science.

References

- 1. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JP6124892B2 - æç½ç¬èçè²¼ä»å¤ - Google Patents [patents.google.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN118059101A - Uses of 8-hydroxyquinoline derivatives - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Buy 2-Acetamido-4-chloro-5-methylphenol (EVT-330112) | 153506-14-0 [evitachem.com]